Bosentan-Hydrat

Übersicht

Beschreibung

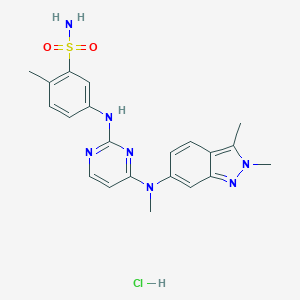

Bosentan-Hydrat ist eine sulfonamidbasierte Verbindung, die als dualer Endothelinrezeptor-Antagonist wirkt. Es wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt, indem es die Wirkung von Endothelinmolekülen blockiert, die sonst die Verengung der Blutgefäße fördern und zu Bluthochdruck führen würden . This compound wird unter dem Handelsnamen Tracleer von Actelion Pharmaceuticals vermarktet .

Wissenschaftliche Forschungsanwendungen

Bosentan Hydrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sulfonamide chemistry and for developing new synthetic methodologies.

Biology: Bosentan Hydrate is used in biological studies to understand the role of endothelin receptors in various physiological processes.

Medicine: It is extensively studied for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.

Industry: Bosentan Hydrate is used in the pharmaceutical industry for the development of new drugs targeting endothelin receptors

Wirkmechanismus

Target of Action

Bosentan hydrate, also known as Bosentan, is a competitive antagonist of endothelin-1 (ET), primarily acting on the endothelin type-A (ET-A) and type-B (ET-B) receptors . These receptors are found in the endothelium and vascular smooth muscle cells .

Mode of Action

Bosentan hydrate works by blocking the binding of endothelin molecules to their receptors, ET-A and ET-B . This action prevents endothelin molecules, which are potent blood vessel constrictors, from promoting the narrowing of blood vessels and leading to high blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Bosentan hydrate is the endothelin pathway. By blocking the binding of endothelin to its receptors, Bosentan hydrate negates the deleterious effects of endothelin . This action leads to the widening of blood vessels and a reduction in blood pressure .

Pharmacokinetics

It’s known that the drug is used to treat pulmonary hypertension, suggesting that it has sufficient bioavailability to exert its effects on the cardiovascular system .

Result of Action

The molecular and cellular effects of Bosentan hydrate’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin molecules, Bosentan hydrate prevents the narrowing of blood vessels, thereby reducing blood pressure . In addition, Bosentan hydrate has been found to exert cardioprotective effects during myocardial ischemia-reperfusion injury .

Action Environment

As a medication used to treat pulmonary hypertension, it can be inferred that factors such as the patient’s cardiovascular health, the presence of other medications, and individual patient characteristics may influence the drug’s action and efficacy .

Biochemische Analyse

Biochemical Properties

Bosentan hydrate acts as a competitive antagonist of endothelin-1 (ET) for the ET A and ET B receptors . The Ki values for these receptors in human smooth muscle cells (SMC) are 4.7 nM and 95 nM, respectively .

Cellular Effects

Bosentan hydrate is used to treat pulmonary hypertension by blocking the action of endothelin molecules . This action prevents the narrowing of blood vessels and reduces high blood pressure .

Molecular Mechanism

The molecular mechanism of Bosentan hydrate involves blocking the binding of endothelin to its receptors . This negates the deleterious effects of endothelin, a potent blood vessel constrictor .

Temporal Effects in Laboratory Settings

Long-term administration of Bosentan hydrate has been shown to be effective and safe for the treatment of pulmonary arterial hypertension (PAH) regardless of type . The drug has been observed to provide significant clinical benefits, including improved exercise ability and decreased rate of clinical worsening .

Dosage Effects in Animal Models

In animal models, the interaction of Bosentan hydrate with other drugs has been studied. For instance, a study investigated the pharmacokinetic interaction between Bosentan hydrate and teneligliptin, an antidiabetic drug . The study found that a single dose of Bosentan hydrate did not affect blood glucose levels, suggesting that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .

Metabolic Pathways

Bosentan hydrate is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound .

Transport and Distribution

Bosentan hydrate is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . This suggests that the drug is transported and distributed within cells and tissues through these processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bosentan-Hydrat kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 4-tert-Butylbenzolsulfonamid mit verschiedenen Reagenzien beinhaltet. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung des Bipyrimidinkerns: Dieser Schritt beinhaltet die Reaktion von 2-Chlorpyrimidin mit 2-Hydroxyethoxy-5-methoxyphenol zur Bildung des Bipyrimidinkerns.

Sulfonamidbildung: Der Bipyrimidinkern wird dann mit 4-tert-Butylbenzolsulfonylchlorid umgesetzt, um das Sulfonamid zu bilden.

Hydratisierung: Der letzte Schritt umfasst die Hydratisierung des Sulfonamids zur Bildung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bosentan-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonamidgruppe stattfinden und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Aminderivate.

Substitution: Verschiedene Sulfonamidderivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Sulfonamidchemie zu untersuchen und neue Synthesemethoden zu entwickeln.

Biologie: this compound wird in biologischen Studien verwendet, um die Rolle von Endothelinrezeptoren in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: Es wird umfassend auf sein therapeutisches Potenzial bei der Behandlung der pulmonalen arteriellen Hypertonie und anderer Herz-Kreislauf-Erkrankungen untersucht.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente eingesetzt, die auf Endothelinrezeptoren abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv Endothelin-1 an den Endothelin-A- und Endothelin-B-Rezeptoren antagonisiert. Endothelin-1 ist ein starker Vasokonstriktor, und seine Bindung an diese Rezeptoren führt zur Verengung der Lungenblutgefäße. Durch die Blockierung dieser Bindung trägt this compound dazu bei, die Blutgefäße zu entspannen und zu erweitern, wodurch der Blutdruck in den Lungen gesenkt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ambrisentan: Ein weiterer Endothelinrezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Macitentan: Ein dualer Endothelinrezeptor-Antagonist mit einem ähnlichen Wirkmechanismus.

Sitaxentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist

Einzigartigkeit

Bosentan-Hydrat ist einzigartig in seiner dualen antagonistischen Wirkung auf sowohl Endothelin-A- als auch Endothelin-B-Rezeptoren, während einige ähnliche Verbindungen möglicherweise nur selektiv auf einen Rezeptortyp abzielen. Diese duale Wirkung macht this compound besonders wirksam bei der Behandlung der pulmonalen arteriellen Hypertonie .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTRWVVIEPWAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873178 | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157212-55-0 | |

| Record name | Bosentan monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157212-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157212550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

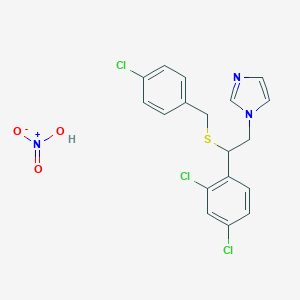

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)